molecular formula C13H17N5O6 B4322854 1,3-DIETHYL-5-[(2-HYDROXYETHYL)AMINO]-4,6-DINITRO-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE

1,3-DIETHYL-5-[(2-HYDROXYETHYL)AMINO]-4,6-DINITRO-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE

Cat. No.: B4322854
M. Wt: 339.30 g/mol
InChI Key: JAFGWEFLIMNQHI-UHFFFAOYSA-N
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Description

1,3-DIETHYL-5-[(2-HYDROXYETHYL)AMINO]-4,6-DINITRO-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIETHYL-5-[(2-HYDROXYETHYL)AMINO]-4,6-DINITRO-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE typically involves multiple steps The starting materials often include substituted anilines and nitro compounds

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process might include purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-DIETHYL-5-[(2-HYDROXYETHYL)AMINO]-4,6-DINITRO-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the nitro groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups at the nitro positions.

Scientific Research Applications

1,3-DIETHYL-5-[(2-HYDROXYETHYL)AMINO]-4,6-DINITRO-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1,3-DIETHYL-5-[(2-HYDROXYETHYL)AMINO]-4,6-DINITRO-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

  • 1,3-diethyl-2-[(2-hydroxyethyl)amino]-4,6-dinitrobenzimidazole
  • 1,3-dimethyl-5-[(2-hydroxyethyl)amino]-4,6-dinitrobenzimidazole

Uniqueness

1,3-DIETHYL-5-[(2-HYDROXYETHYL)AMINO]-4,6-DINITRO-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of diethyl, hydroxyethyl, and dinitro groups makes it a versatile compound for various applications.

Properties

IUPAC Name

1,3-diethyl-5-(2-hydroxyethylamino)-4,6-dinitrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O6/c1-3-15-9-7-8(17(21)22)10(14-5-6-19)12(18(23)24)11(9)16(4-2)13(15)20/h7,14,19H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFGWEFLIMNQHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC(=C(C(=C2N(C1=O)CC)[N+](=O)[O-])NCCO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-DIETHYL-5-[(2-HYDROXYETHYL)AMINO]-4,6-DINITRO-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE
Reactant of Route 2
Reactant of Route 2
1,3-DIETHYL-5-[(2-HYDROXYETHYL)AMINO]-4,6-DINITRO-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE
Reactant of Route 3
Reactant of Route 3
1,3-DIETHYL-5-[(2-HYDROXYETHYL)AMINO]-4,6-DINITRO-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE
Reactant of Route 4
Reactant of Route 4
1,3-DIETHYL-5-[(2-HYDROXYETHYL)AMINO]-4,6-DINITRO-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE
Reactant of Route 5
Reactant of Route 5
1,3-DIETHYL-5-[(2-HYDROXYETHYL)AMINO]-4,6-DINITRO-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE
Reactant of Route 6
Reactant of Route 6
1,3-DIETHYL-5-[(2-HYDROXYETHYL)AMINO]-4,6-DINITRO-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE

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